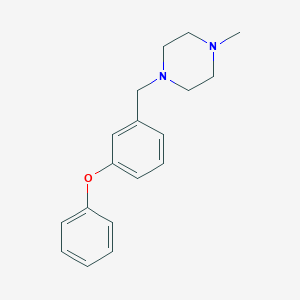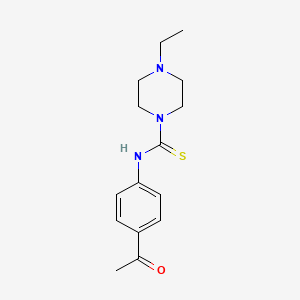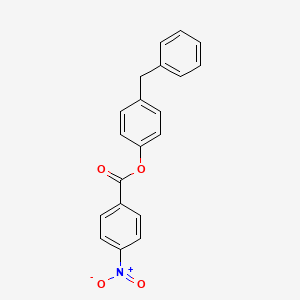![molecular formula C13H15NO3 B5811269 ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)
ethyl 2-[(cyclopropylcarbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of ethyl 2-[(cyclopropylcarbonyl)amino]benzoate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. It inhibits the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of transcription factors such as NF-kB and AP-1. It also inhibits the production of prostaglandins by inhibiting the activity of cyclooxygenase enzymes. In addition, it modulates various signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate has been shown to have various biochemical and physiological effects. Some of these are discussed below.
Inhibition of cytokine production: Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate inhibits the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6.
Inhibition of prostaglandin production: Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate inhibits the production of prostaglandins by inhibiting the activity of cyclooxygenase enzymes.
Induction of apoptosis: Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate induces apoptosis (programmed cell death) in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages and limitations of using ethyl 2-[(cyclopropylcarbonyl)amino]benzoate in lab experiments. Some of these are discussed below.
Advantages:
Potent pharmacological activity: Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate exhibits potent pharmacological activity, making it a useful tool for studying various biological processes.
Low toxicity: Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate has low toxicity, making it safe for use in lab experiments.
Limitations:
Limited solubility: Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate has limited solubility in water, which can make it difficult to work with in certain experiments.
Limited stability: Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate has limited stability, which can make it difficult to store and work with over long periods of time.
Orientations Futures
There are several future directions for research on ethyl 2-[(cyclopropylcarbonyl)amino]benzoate. Some of these are discussed below.
Development of new analogs: The development of new analogs of ethyl 2-[(cyclopropylcarbonyl)amino]benzoate with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.
Identification of new targets: Further research is needed to identify new targets for ethyl 2-[(cyclopropylcarbonyl)amino]benzoate, which could lead to the discovery of new biological processes that can be targeted for therapeutic purposes.
Study of pharmacokinetics: The pharmacokinetics of ethyl 2-[(cyclopropylcarbonyl)amino]benzoate needs to be studied in order to better understand its distribution, metabolism, and excretion in vivo.
Conclusion:
In conclusion, ethyl 2-[(cyclopropylcarbonyl)amino]benzoate is a chemical compound with potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anti-cancer properties, and has been extensively studied in various animal models. Further research is needed to fully understand its mechanism of action and to identify new targets for its pharmacological activity. The development of new analogs with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of ethyl 2-[(cyclopropylcarbonyl)amino]benzoate involves the reaction of 2-aminobenzoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethyl chloroformate to yield the final product. The reaction scheme is shown below:
Applications De Recherche Scientifique
Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Some of the scientific research applications of this compound are discussed below.
Anti-inflammatory activity: Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate has been shown to have potent anti-inflammatory activity in various animal models. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Analgesic activity: Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate has been reported to have significant analgesic activity in animal models. It reduces pain by inhibiting the production of prostaglandins, which are involved in the inflammatory process.
Anti-cancer activity: Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate has been shown to have anti-cancer activity in various cancer cell lines. It induces apoptosis (programmed cell death) and inhibits cell proliferation by modulating various signaling pathways.
Propriétés
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)10-5-3-4-6-11(10)14-12(15)9-7-8-9/h3-6,9H,2,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLGKKYLPXGHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide](/img/structure/B5811194.png)




![3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate](/img/structure/B5811220.png)
![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)

![5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5811253.png)
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)
![[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5811287.png)
